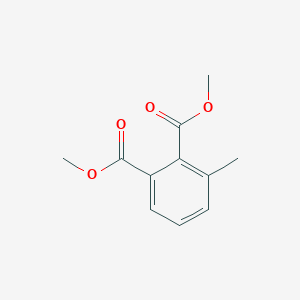

Dimethyl 3-methylphthalate

Description

BenchChem offers high-quality Dimethyl 3-methylphthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-methylphthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 3-methylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYOORDPNRFQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334438 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21483-46-5 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3-METHYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Process Control of Dimethyl 3-methylphthalate

This guide details the solubility profile, physicochemical properties, and process applications of Dimethyl 3-methylphthalate (CAS: 21483-46-5), a critical intermediate and process impurity in pharmaceutical synthesis.

Executive Summary

Dimethyl 3-methylphthalate (DM3MP) is a methylated derivative of dimethyl phthalate, utilized primarily as a building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., pyridazino-phthalazines) and as a plasticizer analog. In drug development, it frequently appears as a process-related impurity during the scale-up of polysubstituted benzene scaffolds.

Understanding its solubility landscape is critical for two distinct workflows:

-

Reaction Optimization: Selecting solvents that maximize yield during its synthesis.

-

Impurity Purging: Designing crystallization or extraction protocols to remove trace DM3MP from Active Pharmaceutical Ingredients (APIs).

Physicochemical Profile

Unlike the symmetric dimethyl terephthalate, the 3-methyl substitution in DM3MP introduces steric asymmetry, affecting its crystal packing and solubility parameter (

Table 1: Core Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 21483-46-5 | Specific to the dimethyl ester |

| Molecular Formula | MW: 208.21 g/mol | |

| Physical State | Colorless Oil / Low-melting Solid | MP: ~42–44°C; often supercools to oil |

| Boiling Point | 167–169°C @ 21 Torr | Extrapolates to ~290°C @ 760 Torr |

| Density | 1.147 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | ~2.6 | Lipophilic, slightly higher than DMP (1.[1][2][3][4][5]6) |

Solubility Landscape

The solubility of DM3MP is governed by its diester functionality (polar aprotic acceptor) and the hydrophobic methyl group. It follows a "like-dissolves-like" mechanism, showing high affinity for moderately polar organic solvents.

Theoretical Solubility Parameters (Hansen)

To predict solubility in novel solvent systems, we utilize estimated Hansen Solubility Parameters (HSP). The methyl group increases the dispersion force (

-

Dispersion (

): ~18.8 MPa -

Polarity (

): ~10.5 MPa -

H-Bonding (

): ~5.0 MPa

Table 2: Solubility in Organic Solvents

Data synthesized from extraction protocols and structural analogy.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated | Chloroform, DCM | Miscible | Primary extraction solvent; high interaction with aromatic ring. |

| Aromatic | Toluene, Benzene | Miscible | |

| Polar Protic | Methanol, Ethanol | Soluble | Soluble at RT; solubility increases with temperature. Used for esterification. |

| Polar Aprotic | Acetone, Ethyl Acetate | Highly Soluble | Dipole-dipole interactions align well with ester functionality. |

| Aliphatic | Hexane, Heptane | Partial / Low | Methyl group adds some lipophilicity, but high polarity of esters limits solubility. |

| Aqueous | Water | Insoluble | < 0.1 g/L. Forms a distinct organic layer (oil) or precipitate. |

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

For validating solubility in specific process solvents.

-

Preparation: Weigh 500 mg of Dimethyl 3-methylphthalate into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (

) =

-

-

Validation: If undissolved after 5 mL (S < 100 mg/mL), switch to gravimetric analysis : stir excess solid in solvent for 24h, filter, dry supernatant, and weigh residue.

Protocol B: Purification via Liquid-Liquid Extraction

Standard workflow for removing DM3MP from aqueous reaction mixtures.

-

Quench: Pour reaction mixture into ice-water (ratio 1:3).

-

Extraction: Add Chloroform or Ethyl Acetate (1:1 v/v relative to aqueous phase).

-

Note: DM3MP partitions preferentially into the organic layer (LogP ~2.6).

-

-

Wash: Wash organic layer with 10%

to remove unreacted 3-methylphthalic acid (which is water-soluble as a salt). -

Concentration: Dry over

and evaporate solvent under reduced pressure.

Applications in Drug Development

In pharmaceutical pipelines, DM3MP is often monitored as a Genotoxic Impurity (GTI) precursor or a process intermediate.

Workflow: Impurity Purging Logic

The following diagram illustrates the formation of DM3MP and the logical decision tree for its removal based on solubility differences.

Figure 1: Process flow for the synthesis and isolation of Dimethyl 3-methylphthalate, highlighting solubility-driven separation steps.

Critical Process Parameters (CPPs)

-

Solvent Selection for Recrystallization: A mixture of Benzene/Hexane (or safer alternative Toluene/Heptane ) is recommended. DM3MP is soluble in the aromatic component but precipitates upon addition of the aliphatic anti-solvent (Heptane) or upon cooling.

-

Detection: DM3MP has a distinct UV absorption profile (

~270-280 nm). High-Performance Liquid Chromatography (HPLC) using a C18 column with an Acetonitrile/Water gradient is the standard method for quantification.

Safety & Handling (MSDS Highlights)

-

Flammability: As a combustible organic ester, avoid open flames. Flash point is likely >140°C (estimated based on DMP).

-

Toxicity: Phthalate esters are potential endocrine disruptors. Handle with nitrile gloves and work within a fume hood.

-

Disposal: Dispose of as halogen-free organic solvent waste. Do not release into waterways due to potential aquatic toxicity.

References

-

PubChem. (2025). Dimethyl 3-methylphthalate (Compound).[2][3][4][6][7][8][9][10][11] National Library of Medicine.[12] [Link]

-

Dawar, P., et al. (2011).[13] Regioselective Arene Homologation through Rhenium-Catalyzed Deoxygenative Aromatization. Tetrahedron Letters, 52(33), 4262-4265. (Confirming physical state as colorless oil). [Link]

-

FDA. (2024). Substance Registration System: Dimethyl 3-methylphthalate.[2][4][8] U.S. Food and Drug Administration. [Link][10]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-METHYL-PHTHALIC ACID DIMETHYL ESTER | 21483-46-5 [chemicalbook.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. FDA全球物质登记数据库-D [drugfuture.com]

- 9. rsc.org [rsc.org]

- 10. 64. Researches on acetylenic compounds. Part LXII. The preparation and some synthetical applications of penta-1,2,4-triene and penta-1,2-dien-4-yne - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. PHTHALATES (orthophthalates) - Pharos [pharos.habitablefuture.org]

- 13. rsc.org [rsc.org]

Potential industrial applications of Dimethyl 3-methylphthalate

Strategic Intermediate for Heterocyclic Synthesis & Advanced Materials

Executive Summary

Dimethyl 3-methylphthalate (DM3MP), CAS 21483-46-5, is a specialized aromatic diester distinct from the commoditized plasticizer Dimethyl phthalate (DMP). While DMP is a liquid widely used in bulk polymers, DM3MP is a low-melting solid (mp 42.5–44 °C) that serves as a high-value building block in fine chemical synthesis. Its primary industrial utility lies in its regiochemical properties, serving as a precursor for phthalazinones , isoindolinones , and complex tricyclic heterocycles essential in pharmaceutical discovery. This guide delineates the physicochemical profile, synthesis protocols, and critical applications of DM3MP, separating it from generic phthalate esters.

Chemical Architecture & Physicochemical Profile[1][2]

DM3MP is characterized by a benzene ring substituted with two methyl ester groups at the ortho positions (1,2) and a methyl group at the 3-position.[1][2][3][4][5][6][7][8] This 3-methyl substitution induces steric hindrance that differentiates its reactivity from unsubstituted phthalates, particularly in hydrolysis and cyclization reactions.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Dimethyl 3-methylbenzene-1,2-dicarboxylate | Also: 3-Methylphthalic acid dimethyl ester |

| CAS Registry | 21483-46-5 | Distinct from DMP (131-11-3) |

| Molecular Formula | C₁₁H₁₂O₄ | MW: 208.21 g/mol |

| Physical State | Crystalline Solid / Low-melting Mass | Melting Point: 42.5–44 °C |

| Boiling Point | 167–169 °C (at 21 Torr) | High thermal stability |

| Solubility | Soluble in EtOH, MeOH, CHCl₃ | Poorly soluble in water |

| Reactivity | Diester functionality | Susceptible to regioselective hydrolysis |

Synthetic Pathways[4][11]

The industrial production of DM3MP predominantly follows the acid-catalyzed esterification of 3-methylphthalic anhydride. Unlike generic phthalates produced via high-temperature uncatalyzed processes, the steric bulk of the 3-methyl group often requires catalytic activation to achieve high yields.

Primary Industrial Route: Anhydride Esterification

The most scalable route involves the reaction of 3-methylphthalic anhydride with excess methanol in the presence of sulfuric acid or p-toluenesulfonic acid (pTSA).

Figure 1: Acid-catalyzed esterification pathway for DM3MP production.

Mechanistic Insight: Diels-Alder Cycloaddition

Historically, DM3MP has been synthesized via the Diels-Alder reaction of penta-1,2,4-triene with dimethyl acetylenedicarboxylate. While not commercially viable for bulk production, this route demonstrates the compound's stability and the utility of the phthalate core in constructing aromatic systems from acyclic precursors.

Industrial Applications

Pharmaceutical Scaffolding: Heterocycle Synthesis

The 3-methyl group provides a handle for regioselective transformations, making DM3MP a critical intermediate for polycyclic nitrogen heterocycles .

-

Phthalazinone Synthesis: Reaction with hydrazine hydrate yields 8-methyl-phthalazin-1(2H)-one.[2] This scaffold is analogous to the core found in PARP inhibitors (e.g., Olaparib), where the phthalazinone moiety is essential for binding to the enzyme's active site.

-

Regioselective Hydrolysis: The ester group at position 2 is sterically less hindered than position 1 (adjacent to the methyl group). Controlled hydrolysis yields 2-carbomethoxy-3-methylbenzoic acid , a "half-ester" that allows for sequential functionalization—a technique impossible with symmetric DMP.

Figure 2: Divergent synthesis pathways from DM3MP to bioactive heterocycles.[9]

Advanced Polymer Additives

While generic phthalates are bulk plasticizers, DM3MP's higher cost limits it to specialized roles:

-

Optical Resins: The methyl substitution alters the refractive index and solubility parameters compared to DMP, making DM3MP a candidate for modifying the optical properties of acrylic resins.

-

Thermoset Curing: Used as a non-reactive diluent or phlegmatizer in peroxide curing systems where high thermal stability (bp ~168°C @ 21 Torr) is required.

Experimental Protocols

Protocol A: Synthesis of DM3MP from 3-Methylphthalic Anhydride

Standard Operating Procedure for Laboratory Scale (100g)

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge flask with 3-methylphthalic anhydride (16.2 g, 0.1 mol) and absolute methanol (100 mL).

-

Catalysis: Slowly add concentrated sulfuric acid (1.0 mL) dropwise.

-

Reaction: Reflux the mixture for 12 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) until the anhydride spot disappears.

-

Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol. Dissolve residue in EtOAc (150 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to remove acid catalyst and unreacted mono-ester.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. The crude oil will crystallize upon standing or cooling (mp 42–44 °C).

-

Yield Expectation: 90–95%.[10]

-

Protocol B: Synthesis of 8-Methyl-phthalazin-1(2H)-one

-

Reaction: Dissolve DM3MP (2.08 g, 10 mmol) in ethanol (20 mL).

-

Addition: Add hydrazine hydrate (80%, 1.0 mL) dropwise.

-

Cyclization: Reflux for 4 hours. A white precipitate typically forms.

-

Isolation: Cool to 0 °C. Filter the solid, wash with cold ethanol, and dry.

-

Validation: Verify structure via ¹H NMR (distinct methyl singlet ~2.6 ppm).

-

Safety, Toxicology & Regulatory Considerations

Critical Distinction: Do not conflate DM3MP with Dimethyl Phthalate (DMP). While DMP is a liquid often cited with "Fatal if inhaled" warnings in high concentrations, DM3MP is a solid with a different toxicological profile, though data is less abundant.

-

Hazard Classification (GHS):

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Handling:

-

As a low-melting solid, DM3MP can exist as a supercooled liquid. Handle with nitrile gloves and safety glasses.

-

Avoid dust generation; use local exhaust ventilation when weighing the solid.

-

-

Storage: Store in a cool, dry place. The ester bonds are stable but can hydrolyze under prolonged exposure to moisture and heat.

References

-

Royal Society of Chemistry. (1960). Researches on Acetylenic Compounds.[5] Part LXII. Journal of the Chemical Society.[3] Retrieved January 30, 2026, from [Link]

-

Canadian Science Publishing. (1987). Pyridazino[3,4,5-de]phthalazines.[2] I. Synthesis of the heterocyclic system. Canadian Journal of Chemistry. Retrieved January 30, 2026, from [Link]

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 64. Researches on acetylenic compounds. Part LXII. The preparation and some synthetical applications of penta-1,2,4-triene and penta-1,2-dien-4-yne - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study [studenttheses.uu.nl]

- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-METHYL-PHTHALIC ACID DIMETHYL ESTER | 21483-46-5 [chemicalbook.com]

- 10. dimethyl phthalate, 131-11-3 [thegoodscentscompany.com]

Biological Activity Screening of Substituted Phthalates

From Toxicity Profiling to Therapeutic Discovery

Executive Summary

The biological evaluation of substituted phthalates occupies a unique dualism in modern chemistry. On one hand, industrial phthalic acid esters (PAEs) require rigorous toxicological screening to assess endocrine disrupting potential (EDP), specifically targeting nuclear receptors (ER, AR, PPAR). On the other hand, specific substituted phthalimide and phthalate derivatives are emerging as potent pharmacophores with antimicrobial, antitubercular, and antineoplastic properties.

This guide provides a unified technical framework for screening these compounds. It moves beyond generic protocols, offering a causal analysis of why specific assay conditions are critical for this lipophilic chemical class.

Module 1: The Screening Architecture

To maximize efficiency, we do not screen linearly. We employ a Parallel Interrogation Workflow . This distinguishes "off-target" toxicity (endocrine disruption) from "on-target" efficacy (e.g., bacterial inhibition) early in the pipeline.

Diagram 1: Parallel Screening Workflow

Caption: A parallel workflow segregating hazard identification (red) from therapeutic discovery (green) to rapidly classify phthalate derivatives.

Module 2: Endocrine Disruption Profiling (Toxicity)

The primary liability of phthalate substitution is the inadvertent activation of nuclear receptors. The following protocols are adapted from OECD Test Guideline 455 but optimized for lipophilic phthalates.

2.1 Estrogen Receptor (ER) Transactivation Assay

Objective: Quantify the ability of the substituted phthalate to mimic 17

The Challenge: Phthalates are highly lipophilic. They bind non-specifically to plastic labware and serum proteins, shifting the effective concentration (

Optimized Protocol:

-

Cell System: Use hER

-HeLa-9903 (stably transfected with a luciferase reporter downstream of an Estrogen Response Element).[1] -

Media Preparation (Critical):

-

Use phenol red-free DMEM. Phenol red is a weak estrogen mimic and will raise the assay background, masking low-potency phthalates.

-

Supplement with Dextran-Coated Charcoal (DCC) stripped FBS . Standard FBS contains endogenous hormones that must be removed to see the phthalate effect.

-

-

Compound Dosing:

-

Dissolve phthalates in DMSO. Final DMSO concentration in the well must be

(v/v). -

Solubility Check: Phthalates with long alkyl chains (

) may precipitate. Inspect wells microscopically before reading.

-

-

Controls:

-

Positive: 1 nM 17

-Estradiol (E2). -

Negative: Solvent control (0.1% DMSO).

-

Antagonist Mode: Spike all wells with 0.25 nM E2 and measure reduction in signal to detect anti-estrogenicity.

-

Data Output:

Results are expressed as RPCMax (Relative Percentage to Control Max).

2.2 PPAR Pathway Interrogation

Phthalates (e.g., MEHP, MBzP) are known Peroxisome Proliferator-Activated Receptor (PPAR) agonists, leading to metabolic dysregulation.[2][3][4][5]

Mechanism Visualization: Understanding the pathway is prerequisite to interpreting the assay.

Diagram 2: Phthalate-Mediated PPAR Signaling

Caption: Phthalates act as ligands for PPAR, heterodimerizing with RXR to drive metabolic gene transcription.

Protocol Specifics:

-

Vector: Transfect COS-7 or HepG2 cells with a plasmid containing the PPRE (Peroxisome Proliferator Response Element) upstream of Luciferase.

-

Positive Controls:

-

PPAR

: Wy-14,643 (25 -

PPAR

: Troglitazone or Rosiglitazone (3

-

-

Interpretation: A fold-induction

over vehicle control suggests metabolic toxicity risk.

Module 3: Therapeutic Efficacy Screening

If the objective is drug discovery (e.g., novel phthalimides), we screen for biological inhibition.

3.1 Antimicrobial Potency (MIC Determination)

Substituted phthalimides often exhibit activity against Gram-positive bacteria.

Protocol (CLSI Standardized):

-

Method: Broth Microdilution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL. -

Plate Setup:

-

Rows A-H: Serial 2-fold dilutions of phthalate derivative (e.g., 64

g/mL down to 0.125 -

Include a Sterility Control (Media only) and Growth Control (Bacteria + Media + DMSO).

-

-

Endpoint: Visual turbidity or Resazurin dye reduction (blue to pink indicates growth).

Data Presentation Table: Representative data structure for reporting results.

| Compound ID | R-Group Substitution | S. aureus (MIC | P. aeruginosa (MIC | C. albicans (MIC |

| PHT-01 | -H (Unsubstituted) | >128 | >128 | >128 |

| PHT-04 | 4-Nitro | 32 | 64 | 64 |

| PHT-09 | Benzothiazole-linked | 4 | 16 | 8 |

| Ref | Ciprofloxacin | 0.5 | 1.0 | - |

3.2 Cytotoxicity & Anticancer Selectivity

To ensure a "hit" is a drug and not just a toxin, you must calculate the Selectivity Index (SI) .

Protocol Note: Use the MTT Assay . However, be aware that some phthalates can chemically reduce MTT tetrazolium salts in the absence of cells.

-

Self-Validation Step: Incubate the compound with MTT reagent in cell-free media. If it turns purple, the assay is invalid; switch to an ATP-based assay (e.g., CellTiter-Glo).

Module 4: Scientific Integrity & Troubleshooting

1. The "Plasticizer Effect" (Leaching): Standard polystyrene plates can leach unsubstituted phthalates, contaminating your controls.

-

Solution: Use glass-coated plates or high-grade polypropylene for stock storage. Always run a "Media Only" blank to subtract background phthalate noise.

2. Volatility: Lower molecular weight phthalates (DMP, DEP) are volatile.

-

Solution: Use adhesive plate sealers during incubation to prevent "crosstalk" where vapors from a high-concentration well affect neighboring control wells.

3. Solubility Limits:

Bioactivity often drops off for alkyl chains

-

Solution: Verify soluble concentration using HPLC/UV prior to the bioassay.

References

-

OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals.[6][7] Link

-

Maloney, E. K., & Waxman, D. J. (1999).[3] Trans-Activation of PPARα and PPARγ by Structurally Diverse Environmental Chemicals. Toxicology and Applied Pharmacology. Link

-

Lapinskas, P. J., et al. (2005). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences. Link

-

Ahmed, H. E. A., et al. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. European Journal of Medicinal Chemistry. Link

-

US EPA. (2023). Endocrine Disruptor Screening Program (EDSP) Overview. Link

Sources

Metabolic pathways of Dimethyl 3-methylphthalate in organisms

An In-Depth Technical Guide to the Metabolic Pathways of Dimethyl 3-methylphthalate

Preamble: Navigating the Known and the Predicted

The study of xenobiotic metabolism is fundamental to toxicology and pharmacology. Phthalate esters, a class of compounds widely used as plasticizers, are of significant interest due to their prevalence and potential as endocrine disruptors. This guide focuses on the metabolic pathways of a specific low-molecular-weight phthalate, Dimethyl 3-methylphthalate (DMMP) .

It is critical to establish at the outset that while the metabolic fate of many phthalates is well-documented, specific literature on Dimethyl 3-methylphthalate is scarce. Therefore, this guide employs a scientifically grounded approach by extrapolating from the extensively studied metabolic pathways of its close structural analog, Dimethyl Phthalate (DMP) . The addition of a methyl group at the 3-position of the phthalic acid backbone is not expected to alter the primary hydrolytic cleavage of the ester bonds but may influence the rate of metabolism and the potential for subsequent oxidative transformations of the aromatic ring. This document synthesizes established principles of phthalate metabolism to provide a robust predictive framework for understanding the biological fate of DMMP.

Section 1: The Primary Metabolic Axis: Ester Hydrolysis

The metabolic journey of virtually all phthalate esters in biological systems begins with the hydrolysis of their ester bonds. This is a rapid and efficient detoxification process catalyzed by a ubiquitous class of enzymes.

The Central Role of Carboxylesterases

Upon ingestion, inhalation, or dermal absorption, DMMP is rapidly exposed to non-specific carboxylesterases (EC 3.1.1.1) and lipases present in the intestinal mucosa, liver, blood plasma, and other tissues.[1][2] These enzymes catalyze the stepwise hydrolysis of the diester.

-

Step 1: Formation of the Monoester: The first hydrolytic event cleaves one of the methyl ester groups, yielding Monomethyl 3-methylphthalate (MMMP) and one molecule of methanol. This conversion is typically very efficient, and the parent diester often has a very short biological half-life.[1] For the analogous DMP, this initial step is the primary biotransformation event, with the resulting monoester being the major metabolite detected.[3]

-

Step 2: Formation of the Diacid: The monoester, MMMP, can undergo a second hydrolysis to cleave the remaining methyl ester, yielding 3-methylphthalic acid and a second molecule of methanol.[1][4] While this step occurs, low-molecular-weight phthalates are often substantially excreted as the monoester metabolite before the second hydrolysis can take place.[1]

The enzymes responsible are broadly distributed and highly efficient, ensuring that the parent diester does not significantly accumulate in tissues.[3] Pancreatic cholesterol esterases, for instance, have been shown to hydrolyze a wide array of phthalate esters to their corresponding monoesters with high efficiency.[2]

Fate of the Methanol Moiety

A crucial, and sometimes overlooked, aspect of dimethyl ester metabolism is the release of two molecules of methanol. Methanol itself is metabolized by alcohol dehydrogenase to formaldehyde, a known mutagen and carcinogen, which is then converted to formic acid. This secondary metabolic pathway can contribute to the overall toxicological profile of the parent compound.

Caption: Predicted primary metabolic pathway of Dimethyl 3-methylphthalate (DMMP) in mammals.

Section 2: Secondary & Microbial Metabolic Pathways

While ester hydrolysis is the dominant pathway in mammals, further metabolism can occur, particularly in microbial systems which play a key role in the environmental degradation of phthalates.

Phase II Conjugation in Mammals

For many xenobiotics, Phase I metabolism is followed by Phase II conjugation (e.g., glucuronidation) to increase water solubility and facilitate excretion. However, for low-molecular-weight phthalates like DMP, the monoester and diacid metabolites are already sufficiently water-soluble. Consequently, extensive Phase II biotransformation is generally not observed.[1] The primary excretory products are the monoester and, to a lesser extent, the free acid.

Microbial Degradation: From Hydrolysis to Ring Cleavage

In soil and aquatic environments, microbial consortia are the primary drivers of phthalate degradation. The process mirrors the initial steps in mammals but proceeds further to complete mineralization.

-

Initial Hydrolysis: Bacteria and fungi utilize esterases to hydrolyze DMMP to MMMP and subsequently to 3-methylphthalic acid.[5]

-

Aromatic Ring Activation & Cleavage: Unlike in mammals, microorganisms can degrade the stable aromatic ring of 3-methylphthalic acid.

-

Aerobic Degradation: Aerobic bacteria typically employ dioxygenase enzymes to hydroxylate the aromatic ring, forming intermediates like protocatechuate, which can then enter central metabolic pathways after ring cleavage.[6]

-

Anaerobic Degradation: Under anoxic conditions, a different strategy is used. The phthalic acid is first activated to a coenzyme A (CoA) thioester. This is followed by a mechanistically complex decarboxylation reaction, leading to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[7]

-

The ability of microorganisms to completely mineralize phthalates is crucial for preventing their long-term persistence in the environment.[8]

Section 3: Methodologies for Metabolic Investigation

Validating the predicted pathways for DMMP requires robust experimental protocols. The following sections detail standard, self-validating methodologies for both in vitro and in vivo analysis.

Protocol: In Vitro Metabolism using Liver S9 Fraction

This protocol is designed to assess the primary hydrolytic and potential oxidative metabolism of a test compound. The liver S9 fraction contains both microsomal (e.g., cytochrome P450s) and cytosolic enzymes, providing a comprehensive metabolic system.

Rationale: This assay provides a rapid and controlled environment to identify primary metabolites and determine the rate of metabolism. The inclusion of cofactors allows for the differentiation between hydrolytic and oxidative pathways.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of DMMP in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

-

Thaw pooled liver S9 fraction (e.g., human, rat) on ice immediately before use. Determine its protein concentration via a Bradford or BCA assay.

-

-

Incubation Setup:

-

Set up triplicate reactions in microcentrifuge tubes for each condition.

-

Condition A (Hydrolysis + Oxidation): 880 µL phosphate buffer, 10 µL DMMP stock (final concentration 100 µM), 100 µL S9 fraction (final protein concentration ~1 mg/mL).

-

Condition B (Hydrolysis only): Same as A, but replace the NADPH-regenerating system with an equal volume of phosphate buffer.

-

Condition C (Negative Control): Same as A, but use heat-inactivated S9 fraction.

-

Pre-incubate all tubes at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding 10 µL of the NADPH-regenerating system (for A) or buffer (for B and C).

-

Incubate at 37°C in a shaking water bath.

-

Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in each aliquot by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated phthalate metabolite). This precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples vigorously.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze samples by LC-MS/MS to identify and quantify the parent compound (DMMP) and its metabolites (MMMP, 3-methylphthalic acid).

-

Sources

- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. cpsc.gov [cpsc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of Phthalic Acids by Denitrifying, Mixed Cultures of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emergence of Dimethyl 3-Methylphthalate and its Analogs as Bio-Based Plasticizers: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The polymer industry is undergoing a significant paradigm shift, driven by the dual imperatives of enhanced performance and environmental sustainability. This guide provides an in-depth technical exploration of Dimethyl 3-Methylphthalate and its longer-chain analogs, primarily Di(2-ethylhexyl) 3-methylphthalate, as emerging bio-based plasticizers. We will dissect the scientific rationale for their development, from the synthesis of the core 3-methylphthalic anhydride intermediate via a bio-renewable route to the subsequent esterification and performance evaluation in polyvinyl chloride (PVC). This document is intended to serve as a comprehensive resource, elucidating the chemical principles, experimental methodologies, and potential advantages of these novel additives, thereby empowering researchers to explore their application in next-generation polymer formulations.

Introduction: The Imperative for Phthalate Alternatives

Phthalate esters have long been the industry standard for imparting flexibility and durability to a wide range of polymers, most notably PVC.[1][2] However, growing concerns over the potential health and environmental impacts of conventional phthalates have catalyzed the search for safer, more sustainable alternatives.[3][4] This has led to a surge in research focused on bio-based plasticizers, which offer the promise of reduced toxicity and a smaller environmental footprint.[5] Among these, esters of 3-methylphthalic acid are gaining prominence as viable candidates.[6][7][8]

This guide will focus on the synthesis and application of these novel plasticizers, with a particular emphasis on the underlying chemistry that makes them attractive alternatives to traditional phthalates. We will explore a synthetic pathway that begins with renewable resources, a key aspect of their "green" credentials.

Synthesis of 3-Methylphthalate Esters: A Bio-Renewable Approach

The synthesis of 3-methylphthalate plasticizers is a multi-step process that leverages bio-based starting materials. The overall workflow can be conceptualized as the formation of a key intermediate, 3-methylphthalic anhydride, followed by its esterification with a desired alcohol.

Caption: Bio-renewable synthesis route to 3-methylphthalate esters.

Core Synthesis: Diels-Alder Reaction and Dehydration

A key innovation in the production of these bio-based plasticizers is the synthesis of the 3-methylphthalic anhydride precursor from renewable feedstocks.[7] This is typically achieved through a Diels-Alder reaction between 2-methylfuran (derivable from biomass) and maleic anhydride.[4]

Experimental Protocol: Synthesis of 3-Methylphthalic Anhydride (Generalized)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-methylfuran and maleic anhydride in a suitable solvent (e.g., toluene).

-

Diels-Alder Cycloaddition: Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours) to facilitate the [4+2] cycloaddition, forming the oxanorbornene adduct. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Dehydration: After completion of the cycloaddition, add a dehydrating agent (e.g., a strong acid catalyst) to the reaction mixture.

-

Aromatization: Heat the mixture again to induce dehydration of the adduct, leading to the formation of 3-methylphthalic anhydride.

-

Isolation and Purification: Cool the reaction mixture and isolate the crude product. Purify the 3-methylphthalic anhydride by recrystallization or sublimation to obtain a product of high purity.

Causality of Experimental Choices:

-

2-Methylfuran: Its use is pivotal to the "bio-based" claim, as it can be derived from renewable lignocellulosic biomass.[9]

-

Diels-Alder Reaction: This powerful C-C bond-forming reaction provides an efficient and atom-economical route to the cyclic precursor of the phthalate.[4]

-

Dehydration: This step is crucial for the aromatization of the ring system, yielding the stable phthalic anhydride structure.

Esterification: Tailoring the Plasticizer

The properties of the final plasticizer are determined by the alcohol used in the esterification of the 3-methylphthalic anhydride. For the synthesis of Dimethyl 3-methylphthalate, methanol is used, while for the more extensively studied Di(2-ethylhexyl) 3-methylphthalate, 2-ethylhexanol is the reactant.

Experimental Protocol: Esterification of 3-Methylphthalic Anhydride (Generalized)

-

Reaction Setup: Charge a reaction vessel with 3-methylphthalic anhydride and a molar excess of the desired alcohol (methanol for the dimethyl ester, or 2-ethylhexanol for the di(2-ethylhexyl) ester).

-

Catalysis: Add a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst (e.g., SO4²⁻/MoO₃-TiO₂), to the mixture.[10][11]

-

Reaction Conditions: Heat the reaction mixture to a temperature sufficient to drive the esterification, typically with continuous stirring. For the synthesis of dimethyl phthalate from phthalic anhydride, reaction temperatures around 140-150°C have been reported.[10][11] The reaction is a reversible equilibrium; therefore, removal of the water byproduct (e.g., by azeotropic distillation) is often employed to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, neutralize the acid catalyst. Remove the excess alcohol by distillation, potentially under reduced pressure. The crude ester can then be purified by vacuum distillation to yield the final product.

Causality of Experimental Choices:

-

Excess Alcohol: Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the diester, maximizing the yield.[10]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Water Removal: The removal of water is critical for achieving high conversion rates in this equilibrium-limited reaction.

Physicochemical Properties

The physical and chemical properties of Dimethyl 3-methylphthalate are crucial for its application as a plasticizer.

| Property | Value | Source |

| CAS Number | 21483-46-5 | [12][13] |

| Molecular Formula | C₁₁H₁₂O₄ | [10] |

| Molecular Weight | 208.21 g/mol | [10] |

| Melting Point | 42.5-44 °C | [13][14] |

| Boiling Point | 167-169 °C (at 21 Torr) | [13] |

| Appearance | Clear oil | [10] |

Performance in Polymer Systems: A Focus on PVC

The primary application explored for 3-methylphthalate esters is as a plasticizer for PVC.[6][8] The addition of a plasticizer to PVC is essential to increase its flexibility, durability, and processability. The plasticizer molecules intercalate between the rigid PVC polymer chains, reducing intermolecular forces and allowing for greater chain mobility.

While specific performance data for Dimethyl 3-methylphthalate is limited in the available literature, studies on its longer-chain analog, Di(2-ethylhexyl) 3-methylphthalate , provide valuable insights into the potential performance of this class of compounds.[6][8]

Key Performance Characteristics of Di(2-ethylhexyl) 3-methylphthalate in PVC:

-

Good Compatibility: Research indicates good compatibility of the 3-methylphthalate ester with the PVC matrix.[15]

-

"Fast Fuser": It has been described as a "fast fuser," which suggests it has an attractive solution temperature for efficient processing of PVC formulations.[15]

-

Thermal Stability: PVC films plasticized with similar bio-based plasticizers have shown increased thermal stability.[1]

These properties suggest that 3-methylphthalate esters can be effective in softening PVC and may offer performance comparable to some conventional phthalates.

Caption: Mechanism of PVC plasticization by 3-methylphthalate esters.

Safety and Toxicological Profile: The "Reduced Toxicity" Hypothesis

A primary driver for the development of bio-based plasticizers is the potential for a more favorable toxicological profile compared to some traditional phthalates.[4] While comprehensive toxicological data for Dimethyl 3-methylphthalate is not yet widely available, some studies on the parent compound, Dimethyl Phthalate (DMP), have shown a positive mutagenic response in the Ames assay in the absence of metabolic activation.[16] However, this mutagenicity was eliminated in the presence of liver enzymes, suggesting that metabolic processes can detoxify the compound.[16][17] It is important to note that skin may have a lower metabolic capacity, which could be a consideration for dermal exposure.[16]

The "reduced toxicity" of bio-based plasticizers is often linked to their potential for lower migration rates from the polymer matrix and different metabolic pathways. Further toxicological studies are necessary to fully substantiate the safety profile of Dimethyl 3-methylphthalate and its analogs.

Future Outlook and Research Directions

The exploratory studies on Dimethyl 3-methylphthalate and its derivatives have opened a promising new avenue in the field of polymer additives. Key areas for future research include:

-

Comprehensive Performance Testing: A detailed comparison of the plasticizing efficiency, migration resistance, and long-term stability of Dimethyl 3-methylphthalate versus its longer-chain analogs and conventional phthalates is needed.

-

Toxicological and Environmental Impact Assessment: Rigorous studies are required to fully characterize the safety profile and biodegradability of these novel plasticizers.

-

Exploration in Other Polymer Systems: While the focus has been on PVC, the applicability of these plasticizers in other polymer systems, such as cellulose derivatives and synthetic rubbers, warrants investigation.

-

Process Optimization: Further optimization of the synthesis process, including catalyst selection and reaction conditions, could improve yields and reduce costs, making these bio-based plasticizers more commercially viable.

Conclusion

Dimethyl 3-methylphthalate and its analogs represent a compelling class of bio-based plasticizers with the potential to address the growing demand for sustainable and safer polymer additives. The synthetic route from renewable resources, coupled with promising performance characteristics in PVC, positions these compounds as strong candidates for further development. This technical guide provides a foundational understanding of their chemistry, synthesis, and application, with the aim of stimulating further research and innovation in this exciting field.

References

- Löwe, C., Hiessl, R., Kleber, J., & Gröger, H. (2020). Towards bio-based plasticizers with reduced toxicity: Synthesis and performance testing of a 3-methylphthalate. Sustainable Chemistry and Pharmacy, 18, 100319.

- Gao, X., et al. (2023). Synthesis and properties of bio-based environmental plasticizer derived from oleic acid for poly (vinyl chloride). Journal of Applied Polymer Science, 140(33), e54228.

- Kozumbo, W. J., Kroll, R., & Rubin, R. J. (1982). Assessment of the mutagenicity of phthalate esters. Environmental Health Perspectives, 45, 103–109.

- Löwe, C., Adebar, N., Hiessl, R., & Gröger, H. (2021). Structure-Performance Guided Design of Sustainable Plasticizers from Biorenewable Feedstocks. ChemSusChem, 14(24), 5495-5504.

- Thiyagarajan, S., Genuino, H., Śliwa, M., & van der Waal, J. C. (2015). Substituted Phthalic Anhydrides from Biobased Furanics: A New Approach to Renewable Aromatics.

- Crespo, J. S., et al. (2019). Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl)

- Jamrani, R., Erythropel, H. C., Nicell, J. A., Leask, R. L., & Marić, M. (2018). How Green Is Your Plasticizer?. Polymers, 10(8), 834.

-

Pharos. (n.d.). PHTHALATES (orthophthalates). Retrieved from [Link]

- Roth, T., et al. (1988). Di-(2-ethylhexyl)-phthalate as plasticizer in PVC respiratory tubing systems: indications of hazardous effects on pulmonary function in mechanically ventilated, preterm infants.

- Perwak, J., et al. (1981). An Exposure and Risk Assessment for Phthalate Esters. U.S.

- Environmental Science & Technology. (1987). 1987, 21(8).

- Probe Reports from the NIH Molecular Libraries Program. (2013).

- National Industrial Chemicals Notification and Assessment Scheme. (2019). Phthalate esters: Environment tier II assessment.

- Plass, C., et al. (2020). Inline Analytical Supported Process Development Towards Alternative Bio-based Plasticizers. Chemie Ingenieur Technik, 92(9), 1279-1288.

- Kim, H. J., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Polymers, 15(24), 4697.

- Druey, J., & Marxer, A. (1959). Pyridazino[3,4,5-de]phthalazines. I. Synthesis of the heterocyclic system and key intermediates. Journal of Medicinal and Pharmaceutical Chemistry, 1(1), 1-21.

- Wynne, K. J., et al. (2016). Diffusion of di(2-ethylhexyl)phthalate in PVC quantified by ATR-IR spectroscopy. Polymer, 99, 366-372.

- Safavi, M. S., et al. (2021). Phthalates.

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 31(6), 347-364.

- Wang, L., et al. (2011). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.

- Health Care Without Harm. (2002). Executive Summary: PVC and DEHP.

- Li, H., et al. (2023). Potential utilization of lignocellulosic biomass to a high-value platform chemical -- 2-ethylhexanol. Bioresource Technology, 377, 128957.

-

LookChem. (n.d.). Cas 95-47-6,o-Xylene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Risk assessment of di(2-ethylhexyl)phthalate released from PVC blood circuits during hemodialysis and pump-oxygenation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. tore.tuhh.de [tore.tuhh.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of Myocyte Triacylglyceride Accumulation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. uml.edu [uml.edu]

- 12. PHTHALATES (orthophthalates) - Pharos [pharos.habitablefuture.org]

- 13. 3-METHYL-PHTHALIC ACID DIMETHYL ESTER | 21483-46-5 [chemicalbook.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. iwaponline.com [iwaponline.com]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of the mutagenicity of phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of Dimethyl 3-methylphthalate using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of Dimethyl 3-methylphthalate (C₁₁H₁₂O₄, Mol. Wt.: 208.21 g/mol ).[3] We will explore the theoretical basis for predicting the spectral features, including chemical shifts and coupling constants, and correlate them with the molecule's distinct structural attributes. This document also includes a detailed, field-proven protocol for sample preparation and data acquisition, designed for researchers and professionals in chemical synthesis and drug development.

Introduction and Structural Overview

Dimethyl 3-methylphthalate is an ortho-substituted aromatic ester. The precise characterization of its constitutional isomers is critical in synthetic chemistry, where subtle changes in substituent position can dramatically alter chemical and biological properties. The molecule's structure features a benzene ring with three different substituents: two adjacent methoxycarbonyl groups (-COOCH₃) and a methyl group (-CH₃).

The key to interpreting the NMR spectra of this molecule lies in recognizing its asymmetry. The methyl group at the C-3 position breaks the plane of symmetry that would exist in a simple dimethyl phthalate, rendering all aromatic protons, all aromatic carbons, and even the two methoxycarbonyl groups chemically non-equivalent. This lack of symmetry is the primary reason for the complexity and richness of its NMR spectra.

Figure 1: Molecular structure of Dimethyl 3-methylphthalate with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Predictive Approach

Due to the molecule's asymmetry, we predict a total of six distinct proton signals. The aromatic region will be complex due to second-order coupling effects, a common phenomenon in ortho-substituted benzene rings where protons are chemically non-equivalent but have similar chemical shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-6 | ~7.8 - 8.0 | d | Jortho = ~7.5 - 8.0 Hz | 1H | Deshielded by the anisotropic effect of the adjacent C1-carbonyl group. |

| H-4 | ~7.5 - 7.7 | d | Jortho = ~7.5 - 8.0 Hz | 1H | Ortho to the C3-methyl group and deshielded by the C2-carbonyl group. |

| H-5 | ~7.3 - 7.5 | t | Jortho = ~7.5 - 8.0 Hz | 1H | Appears as a triplet due to coupling with two ortho protons (H-4 and H-6). |

| OCH₃ (C-1 Ester) | ~3.90 | s | - | 3H | Non-equivalent to the other ester methyl due to different adjacent groups. |

| OCH₃ (C-2 Ester) | ~3.88 | s | - | 3H | Slightly different chemical environment compared to the C-1 ester methyl. |

| Ar-CH₃ (C-3) | ~2.5 - 2.7 | s | - | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |

Causality of Chemical Shifts and Splitting:

-

Aromatic Protons (H-4, H-5, H-6): These protons resonate downfield (7.3-8.0 ppm) due to the diamagnetic anisotropy of the benzene ring. The two ester groups are strongly electron-withdrawing, which further deshields these protons. H-6 is expected to be the most downfield, being ortho to a carbonyl group without any adjacent electron-donating groups.

-

Splitting Pattern: The aromatic signals will exhibit characteristic ortho-coupling (³JHH) of approximately 7-8 Hz. H-5, being coupled to both H-4 and H-6, is predicted to appear as a triplet (or more accurately, a doublet of doublets with similar J-values). H-4 and H-6 will appear as doublets.

-

Methyl Protons: The two methoxy (-OCH₃) groups are diastereotopic due to the molecule's chirality plane and will appear as two distinct singlets. The aromatic methyl (-CH₃) group also appears as a singlet in a region typical for such groups.

¹³C NMR Spectral Analysis: A Predictive Approach

The asymmetry of the molecule dictates that all eleven carbon atoms are chemically unique, leading to the expectation of eleven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Carbon Type | Rationale |

|---|---|---|---|

| C=O (C-1 Ester) | ~168 - 170 | C (Quaternary) | Carbonyl carbon chemical shift, influenced by conjugation. |

| C=O (C-2 Ester) | ~167 - 169 | C (Quaternary) | Non-equivalent to the other carbonyl due to different neighboring groups. |

| C-3 | ~138 - 140 | C (Quaternary) | Aromatic carbon bearing the methyl group. |

| C-1 | ~132 - 134 | C (Quaternary) | Aromatic carbon attached to an ester group. |

| C-2 | ~131 - 133 | C (Quaternary) | Aromatic carbon attached to the second ester group. |

| C-6 | ~130 - 132 | CH (Tertiary) | Aromatic methine carbon. |

| C-4 | ~129 - 131 | CH (Tertiary) | Aromatic methine carbon. |

| C-5 | ~127 - 129 | CH (Tertiary) | Aromatic methine carbon. |

| OCH₃ (Ester 1) | ~52 - 53 | CH₃ (Primary) | Methoxy carbon, typical range.[4] |

| OCH₃ (Ester 2) | ~52 - 53 | CH₃ (Primary) | Non-equivalent methoxy carbon. |

| Ar-CH₃ | ~20 - 22 | CH₃ (Primary) | Aromatic methyl carbon, typical upfield shift. |

Causality of Chemical Shifts:

-

Carbonyl Carbons: The two ester carbonyl carbons are the most deshielded, appearing far downfield as is characteristic.

-

Aromatic Carbons: The six aromatic carbons resonate in the 127-140 ppm range. The quaternary carbons (C-1, C-2, C-3) are generally identifiable by their lower intensity and can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Aliphatic Carbons: The methoxy and methyl carbons are shielded and appear upfield, with the methoxy carbons around 52 ppm and the aromatic methyl carbon appearing at the most upfield position (~21 ppm).

Experimental Protocol

This protocol outlines a standardized procedure for preparing a high-quality NMR sample for analysis. Trustworthiness is ensured by using precise measurements and high-purity materials.

Materials and Reagents

-

Dimethyl 3-methylphthalate (sample)

-

Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)[5]

-

Pasteur pipette

-

Analytical balance

-

Small vial for dissolving the sample

Sample Preparation Workflow

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol

-

Weighing the Sample: Accurately weigh approximately 10 mg of Dimethyl 3-methylphthalate for ¹H NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.[6][7] Higher concentrations for ¹³C NMR are necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.[8]

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and volatility, which simplifies sample recovery.

-

Mixing: Gently swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm, consistent with the detection region of the NMR probe.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Homogenization: Gently invert the tube several times to ensure the solution is homogeneous.

NMR Instrument Setup and Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock and Shim: The instrument software will use the deuterium signal from the CDCl₃ to "lock" the magnetic field frequency, correcting for any drift. The process of "shimming" is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.[6]

-

¹H Acquisition: Acquire the proton spectrum. Typical parameters on a 500 MHz spectrometer would include 16 scans, a relaxation delay (d1) of 2 seconds, and a 90° pulse width.

-

¹³C Acquisition: Acquire the carbon spectrum. A significantly higher number of scans (e.g., 1024 or more) is required. A broadband proton-decoupled experiment is standard to ensure all carbon signals appear as singlets, simplifying the spectrum.

Conclusion

The structural analysis of Dimethyl 3-methylphthalate by NMR spectroscopy is a clear demonstration of the technique's power. The predicted ¹H and ¹³C spectra, characterized by six unique proton signals and eleven unique carbon signals, directly reflect the molecule's inherent asymmetry. The chemical shifts, integration values, and coupling patterns all provide complementary information that, when pieced together, allow for an unambiguous confirmation of the compound's constitution. The protocols provided herein offer a reliable and reproducible method for obtaining high-quality NMR data for this and similar small organic molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12562468, Dimethyl 3-methylphthalate. Available at: [Link]

-

Global Substance Registration System (GSRS). DIMETHYL 3-METHYLPHTHALATE. Available at: [Link]

-

University of California, Santa Cruz. 13C NMR Chemical Shift Table. Available at: [Link]

-

Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Available at: [Link]

-

eScholarship, University of California. Covalent Bonding of Phthalate Mimics to Poly(vinyl chloride) to Prevent Leaching. Available at: [Link]

-

University of Liverpool. Applications of 13C NMR. Available at: [Link]

-

Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

ACS Publications. NMR Characterization of Substrate Binding in the Phthalate Dioxygenase System. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

University of Wisconsin-Madison. ¹H NMR: Intermediate Level, Spectrum 18. Available at: [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

Wiley SpectraBase. Dimethylphthalate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

AIP Publishing. Proton Magnetic Resonance of Dimethyl Phthalates. Available at: [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Isolation and characterization of phthalates from Brevibacterium mcbrellneri that cause cytotoxicity and cell cycle arrest. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Help - SDBS. Available at: [Link]

-

ResearchGate. ¹H and ¹³C NMR data of bis (2-ethylheptyl) phthalate in CDCl₃. Available at: [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Cheméo. Chemical Properties of Dimethyl phthalate (CAS 131-11-3). Available at: [Link]

-

The Russian Journal of Bioorganic Chemistry. NMR spectroscopy study of the structure of hypromellose phthalate, a component of enteric coatings of medicinal products. Available at: [Link]

-

University of Illinois Urbana-Champaign. Small molecule NMR sample preparation. Available at: [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dimethyl 3-methylphthalate | C11H12O4 | CID 12562468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. 13C Applications [ch.ic.ac.uk]

Application Note: Trace Analysis of Dimethyl 3-methylphthalate (DM3MP) in Pharmaceutical Matrices via HS-SPME-GC-MS

Abstract & Introduction

Dimethyl 3-methylphthalate (DM3MP) (CAS: 21483-46-5) is a specific structural analog of the common plasticizer Dimethyl phthalate (DMP).[1] While less ubiquitous than DEHP or DBP, DM3MP appears as a process impurity in the synthesis of specific active pharmaceutical ingredients (APIs), particularly those involving phthalazine ring closures, or as a specialized leachable from engineered polymer gaskets.[1]

Unlike standard phthalates, DM3MP possesses a methyl group directly attached to the benzene ring (position 3). This structural modification alters its mass spectral fragmentation and chromatographic behavior, rendering standard "Phthalate Screening" methods (targeting m/z 149) insufficient.[1]

This Application Note details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with GC-MS for the quantification of DM3MP. This method prioritizes fiber longevity and matrix independence, making it suitable for complex drug formulations and biological fluids.[1]

Mechanism & Theory

The SPME Partitioning Principle

SPME relies on the equilibrium partitioning of the analyte between the sample matrix, the headspace, and the fiber coating.[1] For DM3MP (MW 208.21 g/mol ), the extraction efficiency (

Where:

- : Affinity of the fiber for DM3MP (favored by PDMS/DVB coatings).[1]

- : Henry’s Law constant (favored by elevated temperature and ionic strength).[1]

The "Methyl-Shift" in Mass Spectrometry

Critical Expert Insight: Most phthalate methods rely on the m/z 149 ion (protonated phthalic anhydride). However, DM3MP has a methyl group on the aromatic ring.[1]

-

Standard Phthalate Fragment: m/z 149[1]

-

DM3MP Fragment: The methyl group remains on the aromatic ring fragment, shifting the anhydride ion by +14 Da to m/z 163 .

-

Base Peak: Loss of the methoxy group (

) typically yields the acylium ion at m/z 177 .

Therefore, monitoring m/z 149 will result in false negatives.

Experimental Design

Materials & Reagents[2]

-

Target Analyte: Dimethyl 3-methylphthalate (CAS 21483-46-5), >98% purity.[1]

-

Internal Standard (IS): Dimethyl phthalate-3,4,5,6-d4 (DMP-d4) is acceptable, though Dimethyl 3-methylphthalate-d6 (if available) is ideal.[1]

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove phthalate background.[1]

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa (pre-conditioned).

Fiber Selection Strategy

| Fiber Type | Coating Thickness | Polarity | Suitability for DM3MP | Recommendation |

| PDMS | 100 µm | Non-polar | Good for volatiles, but may have slow equilibration for DM3MP.[1] | Alternative |

| PA | 85 µm | Polar | High affinity for esters, but prone to water swelling in HS mode.[1] | Not Recommended |

| PDMS/DVB | 65 µm | Bipolar | Excellent. DVB pores trap the aromatic ring; PDMS handles the ester chains.[1] | Primary Choice |

| CAR/PDMS | 75 µm | Bipolar | Pores too small (microporous); better for gases/solvents.[1] | Not Recommended |

Workflow Diagram

The following diagram illustrates the critical decision points and workflow for the analysis.

Caption: Standardized HS-SPME workflow for DM3MP analysis emphasizing the critical matrix modification step.

Detailed Protocol

Phase 1: Instrument Configuration

GC Parameters (Agilent 7890B or equivalent):

-

Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or DB-5MS.[1]

-

Note: If separation from Dimethyl 4-methylphthalate is required, use a polar column like DB-Wax .[1]

-

-

Inlet: Splitless mode, 260°C.

-

Liner: SPME-specific liner (0.75 mm ID) to minimize peak broadening.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

-

40°C (hold 1 min)

-

Ramp 20°C/min to 180°C

-

Ramp 5°C/min to 230°C (Critical for isomer separation)

-

Ramp 30°C/min to 300°C (Bake out)

-

MS Parameters (Agilent 5977B or equivalent):

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Acquisition: SIM Mode (Select Ion Monitoring)

-

SIM Window (DM3MP):

Phase 2: Sample Preparation & Extraction

-

Blank Preparation (Crucial):

-

Sample Loading:

-

SPME Extraction:

-

Incubation: Agitate sample at 500 rpm at 60°C for 10 minutes to equilibrate headspace.

-

Exposure: Pierce septum and expose the PDMS/DVB fiber to the headspace.

-

Extraction Time: 30 minutes at 60°C with continuous agitation.

-

Note: Do not immerse the fiber in the liquid (Direct Immersion) if the matrix contains proteins or surfactants, as this will foul the fiber.[1]

-

-

Desorption:

Method Validation & QA

Isomer Specificity

DM3MP is an isomer of Dimethyl 4-methylphthalate.[1] You must verify separation.[1][2]

-

3-methyl isomer: Generally elutes earlier on non-polar columns (5% phenyl) due to steric hindrance (ortho-effect) slightly reducing boiling point compared to the 4-methyl isomer.[1]

-

Validation Step: Inject a mixed standard of 3-methyl and 4-methyl isomers. Baseline resolution (

) is required.[1]

Linearity and Sensitivity

-

Range: 10 ppb to 1000 ppb (ng/mL).

-

LOD: Typically < 1 ppb using SIM mode.[1]

-

Correlation Coefficient (

): > 0.995.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (m/z 149) | Lab contamination | This is not your analyte. DM3MP is m/z 177/163.[1] Ignore 149 unless monitoring for DEHP/DBP co-contamination.[1] |

| Poor Sensitivity | Fiber damage or low ionic strength | Replace PDMS/DVB fiber.[1] Ensure NaCl is added to saturation (salt-out effect).[1] |

| Peak Tailing | Cold spots in injector | Ensure SPME liner is used and inlet temp is ≥250°C. |

| Co-elution | Isomer interference | Switch to a DB-Wax column to separate 3-methyl from 4-methyl isomers. |

References

-

FDA Global Substance Registration System (GSRS). Dimethyl 3-methylphthalate (CAS 21483-46-5).[1][3] U.S. Food and Drug Administration.[1] [Link][1]

-

Pena, M.T., et al. (2025). Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters. Journal of Chromatography A. [Link][1]

-

Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[Link]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Phthalate Fragmentation Patterns.[1][Link][1]

Sources

Application Note: Determination of Dimethyl 3-methylphthalate in Wastewater

Abstract

This application note details a robust, high-specificity protocol for the quantification of Dimethyl 3-methylphthalate (CAS 21483-46-5) in complex wastewater matrices. Unlike standard Dimethyl phthalate (DMP), this methylated derivative requires specific chromatographic resolution and mass spectral targeting to avoid false negatives or co-elution errors. The method utilizes Solid Phase Extraction (SPE) with a polymeric sorbent followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1] This workflow ensures a Method Detection Limit (MDL) of <10 ng/L, suitable for environmental compliance and degradation pathway studies.

Introduction & Scientific Rationale

The Analytical Challenge

Phthalate esters are ubiquitous environmental pollutants, but specific methylated derivatives like Dimethyl 3-methylphthalate often act as unique markers for industrial synthesis byproducts or specific microbial degradation pathways of larger plasticizers.

-

Isomer Specificity: The analyte (MW 208) is structurally similar to Dimethyl phthalate (MW 194) but contains an additional methyl group on the benzene ring. Standard EPA methods (e.g., Method 606) designed for DMP may fail to resolve this compound or misidentify it due to shared fragment ions (e.g., m/z 163).

-

Matrix Complexity: Wastewater contains high levels of surfactants, lipids, and suspended solids that suppress ionization and clog standard injection liners.

-

Mass Spectral Logic: While long-chain phthalates (e.g., DEHP) rely on the McLafferty rearrangement yielding the m/z 149 ion, methyl esters lack the required

-hydrogen. Consequently, Dimethyl 3-methylphthalate relies on

Experimental Strategy

This method employs Hydrophilic-Lipophilic Balanced (HLB) SPE to retain the moderately polar analyte while washing away salts and highly polar interferences. Analysis is performed via GC-MS/MS to isolate the unique precursor ion (

Materials and Reagents

Standards

-

Target Analyte: Dimethyl 3-methylphthalate (CAS 21483-46-5), Purity

98%. -

Internal Standard (IS): Dimethyl phthalate-3,4,5,6-d4 (DMP-d4) or Dibutyl phthalate-d4. Note: DMP-d4 is preferred due to similar retention behavior.

-

Stock Solution: Prepare 1.0 mg/mL in methanol. Store at -20°C.

Reagents

-

Solvents: Methanol (LC-MS grade), Dichloromethane (DCM, Pesticide grade), Acetone (Pesticide grade), Reagent Water (Milli-Q, <5 ppb TOC).

-

Buffer: Sodium thiosulfate (for dechlorination of wastewater).

-

SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent polymeric reversed-phase sorbent.

Sample Preparation Protocol

Sample Collection and Pre-treatment

-

Collection: Collect 500 mL of wastewater in amber glass bottles with PTFE-lined caps.

-

Preservation: Add sodium thiosulfate (80 mg/L) immediately to quench residual chlorine.

-

Filtration: Filter samples through a 0.7

m glass fiber filter (GFF) to remove suspended solids. Critical: Do not use plastic filters to avoid phthalate contamination. -

Acidification: Adjust pH to < 2.0 using 6N HCl to protonate acidic interferences and improve analyte retention on the SPE sorbent.

Solid Phase Extraction (SPE) Workflow

Figure 1: Optimized SPE workflow for the extraction of methyl phthalates from wastewater.[2]

Instrumental Analysis (GC-MS/MS)[1][3][4][5][6][7]

Gas Chromatography Conditions

-

System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms Ultra Inert (30 m

0.25 mm-

Rationale: The 5% phenyl phase provides necessary selectivity to separate the 3-methyl isomer from potential 4-methyl isomers or standard DMP.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1

L, Splitless (Pulse pressure 25 psi for 0.5 min). -

Inlet Temp: 260°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 150°C.

-

Ramp 2: 5°C/min to 220°C (Critical for isomer separation).

-

Ramp 3: 30°C/min to 300°C (hold 3 min).

-

Mass Spectrometry Parameters (Triple Quadrupole)

-

Source: Electron Ionization (EI), 70 eV, 230°C.

-

Mode: Multiple Reaction Monitoring (MRM).[1]

-

Collision Gas: Nitrogen or Argon.

MRM Transition Table:

| Compound | Precursor Ion ( | Product Ion ( | CE (eV) | Dwell (ms) | Type | Rationale |

| Dimethyl 3-methylphthalate | 208.1 | 177.1 | 15 | 100 | Quant | Loss of -OCH |

| 208.1 | 163.0 | 25 | 100 | Qual | Formation of methylated anhydride | |

| DMP-d4 (IS) | 198.1 | 167.1 | 15 | 100 | Quant | Deuterated analog |

Note: The transition 208

QA/QC and Validation Criteria

To ensure data trustworthiness, the following validation metrics must be met:

-

Linearity: Calibration curve (10 – 1000 ng/L) must have

. -

Method Detection Limit (MDL): Calculate as

of 7 replicates spiked at 20 ng/L. Target MDL: < 5 ng/L. -

Recovery: Spiked wastewater samples (at 100 ng/L) must yield recoveries between 70% and 120%.

-

Blank Analysis: A laboratory reagent blank (LRB) must be analyzed with every batch (max 20 samples). Analyte concentration in LRB must be < 1/3 of the LOQ.

Troubleshooting Guide

-

High Background (m/z 149): While this method targets m/z 208/177, high levels of standard phthalates can cause source contamination. Bake out the column at 320°C for 15 mins if carryover is observed.

-

Low Recovery: Ensure the wastewater pH is < 2 during loading. Phthalates can bind to suspended organic matter; ensure thorough filtration and consider increasing the elution solvent volume.

References

-

U.S. Environmental Protection Agency. (1984).[3] Method 606 - Phthalate Ester. 40 CFR Part 136.[2] Link

-

U.S. Environmental Protection Agency. (2007). Method 8061A - Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14503, Dimethyl phthalate. (Used for structural comparison and fragmentation logic). Link

-

ChemScene. (2023). Dimethyl 3-methylphthalate Product Data (CAS 21483-46-5).[4][5] Link

Sources

- 1. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry | مواقع أعضاء هيئة التدريس [faculty.ksu.edu.sa]

- 2. epa.gov [epa.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. FDA全球物质登记数据库-D [drugfuture.com]

- 5. Dimethyl 3-methylphthalate | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

High-resolution mass spectrometry for identifying Dimethyl 3-methylphthalate isomers

Application Note: High-Resolution Mass Spectrometry Profiling of Dimethyl 3-methylphthalate Isomers

Executive Summary

The accurate identification of Dimethyl 3-methylphthalate (DM3MP) is critical in environmental monitoring and pharmaceutical impurity profiling. DM3MP (